Mechanism of action of N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide
Mechanism of action of N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide
An In-Depth Technical Guide to the Putative Mechanisms of Action of N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide
Executive Summary
N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide is a synthetic compound featuring a confluence of three key chemical moieties: a 2-phenylquinoline core, a carboxamide linker, and a 5-nitrothiazole headgroup. While direct mechanistic studies on this specific molecule are not extensively documented in publicly available literature, the well-established bioactivities of its constituent pharmacophores provide a strong foundation for hypothesizing its mechanisms of action. This guide synthesizes current research on analogous structures to propose several plausible pathways through which this compound may exert therapeutic effects, primarily in the realms of oncology and infectious disease. We postulate that its primary anticancer activities may arise from the inhibition of tubulin polymerization or the modulation of histone deacetylase (HDAC) activity. Concurrently, its structural elements suggest a potential antimicrobial mechanism centered on the inhibition of bacterial MurA, an essential enzyme in cell wall synthesis. This document provides a detailed exploration of these putative mechanisms and presents a validated experimental framework for their definitive elucidation.
Introduction: A Molecule of Convergent Pharmacophores
The rational design of therapeutic agents often involves the strategic combination of "privileged scaffolds"—molecular frameworks known to interact with specific biological targets. The structure of N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide is a prime example of this approach.
-
The 2-Phenylquinoline-4-Carboxamide Core: The quinoline ring system is a cornerstone of medicinal chemistry, found in numerous natural and synthetic bioactive compounds.[1][2] Specifically, 2,4-disubstituted quinoline derivatives have demonstrated significant potential as anticancer agents, acting through mechanisms that include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[1] Derivatives of 2-phenylquinoline-4-carboxamide, in particular, have been identified as a novel class of potent tubulin polymerization inhibitors.[3]
-
The 5-Nitrothiazole Moiety: The nitrothiazole ring is a critical component in several antimicrobial drugs.[4] Its mechanism is often linked to the nitro group, which can be reduced within target cells to generate radical species or interfere with key enzymatic processes. Notably, N-(5-nitrothiazol-2-yl) carboxamide derivatives have been recently identified as potent inhibitors of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a critical enzyme in the bacterial peptidoglycan biosynthesis pathway.[5] This suggests a potential role as a targeted antibacterial agent.
This guide will dissect the most probable mechanisms of action stemming from these structural alerts and propose a logical workflow for their experimental validation.
Putative Anticancer Mechanism of Action: Targeting the Cytoskeleton
A compelling body of evidence points toward the 2-phenylquinoline-4-carboxamide scaffold as a potent disruptor of microtubule dynamics.[3] Microtubules, polymers of α- and β-tubulin, are essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Their disruption is a clinically validated anticancer strategy.
Inhibition of Tubulin Polymerization
The primary hypothesized anticancer mechanism for this compound is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin.[3] This binding event prevents the assembly of αβ-tubulin heterodimers into microtubules. The downstream consequences are catastrophic for rapidly dividing cancer cells.
-
Mitotic Spindle Disruption: Inability to form a functional mitotic spindle prevents proper chromosome segregation.
-
G2/M Phase Cell Cycle Arrest: The spindle assembly checkpoint is activated, halting the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Molecular docking studies of analogous 2-phenylquinoline-4-carboxamide compounds have shown precise interactions within the colchicine binding site, supporting this hypothesis.[3]
Caption: Proposed pathway for tubulin polymerization inhibition.
Secondary Putative Mechanism: HDAC Inhibition
A related scaffold, 2-phenylquinoline-4-carboxylic acid, has been identified as a selective inhibitor of histone deacetylase 3 (HDAC3).[6] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. HDAC inhibitors are an established class of anticancer drugs. While the carboxamide in our topic compound differs from the carboxylic acid, the possibility of HDAC interaction cannot be ruled out without direct enzymatic screening. Inhibition would lead to hyperacetylation of histones, altered gene expression, and ultimately, cell cycle arrest and apoptosis.
Putative Antimicrobial Mechanism of Action: Disrupting Cell Wall Synthesis
The presence of the N-(5-nitrothiazole) group strongly suggests a potential for antimicrobial activity, specifically antibacterial effects.[5]
Inhibition of the MurA Enzyme
A recent study identified a N-(5-nitrothiazol-2-yl) carboxamide derivative as a potent inhibitor of the MurA enzyme in Clostridioides difficile, with an IC50 value of 9.8 µM.[5] MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, the primary structural component of the bacterial cell wall.
-
Target Specificity: This mechanism offers high selectivity for bacterial cells, as MurA is absent in eukaryotes.
-
Bactericidal Effect: Inhibition of cell wall synthesis in growing bacteria is typically bactericidal, leading to cell lysis.
-
Activity Against Resistant Strains: The novel binding site for this class of inhibitors may circumvent existing resistance mechanisms to other antibiotics like fosfomycin.[5]
The nitrothiazole motif is shared among other anti-clostridial agents and is considered crucial for their activity.[5]
Caption: Proposed pathway for bacterial MurA enzyme inhibition.
Proposed Experimental Framework for MoA Elucidation
To transition from hypothesized to confirmed mechanisms, a structured, multi-tiered experimental approach is essential. This framework is designed to be a self-validating system, where results from biochemical assays are confirmed in cell-based models.
Caption: A logical workflow for mechanism of action (MoA) validation.
Tier 1: Primary Activity Screening
-
Antiproliferative Assays:
-
Protocol: Utilize a standard MTT or Sulforhodamine B (SRB) assay across a panel of human cancer cell lines (e.g., HCT116, SK-OV-3, A549) to determine the IC50 (half-maximal inhibitory concentration) values.[3]
-
Rationale: This confirms cytotoxic activity and identifies sensitive cell lines for further study.
-
-
Antimicrobial Susceptibility Testing:
-
Protocol: Perform broth microdilution assays according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive (e.g., S. aureus, C. difficile) and Gram-negative (e.g., E. coli) bacteria.
-
Rationale: This validates the antibacterial hypothesis and establishes the spectrum of activity.
-
Tier 2: Biochemical Target Validation
-
Tubulin Polymerization Assay:
-
Protocol: Use a fluorescence-based in vitro assay with purified bovine tubulin. Monitor the polymerization rate in the presence and absence of the compound. Include colchicine as a positive control.
-
Rationale: Provides direct evidence of interaction with tubulin, independent of cellular factors.
-
-
HDAC and MurA Enzymatic Assays:
-
Protocol: Employ commercially available fluorometric or colorimetric assay kits to measure the inhibitory activity against specific HDAC isoforms (e.g., HDAC1, HDAC3) and purified bacterial MurA enzyme.
-
Rationale: Directly confirms or refutes the hypothesized enzymatic inhibition and allows for the determination of IC50 values.
-
Tier 3: Cell-Based Mechanism Confirmation
-
Cell Cycle Analysis:
-
Protocol: Treat a sensitive cancer cell line (e.g., HCT116) with the compound at its IC50 concentration for 24-48 hours. Stain cells with propidium iodide and analyze DNA content via flow cytometry.
-
Rationale: A significant accumulation of cells in the G2/M phase would strongly support the tubulin inhibition hypothesis.[3]
-
-
Immunofluorescence Microscopy:
-
Protocol: Treat cells grown on coverslips with the compound. Fix, permeabilize, and stain with an anti-α-tubulin antibody and a fluorescent secondary antibody. Visualize the microtubule network using fluorescence microscopy.
-
Rationale: Direct visual confirmation of microtubule network disruption, a hallmark of tubulin-targeting agents.[3]
-
-
Western Blot Analysis:
-
Protocol: Probe lysates from treated cells for key protein markers: acetylated histone H3/H4 (for HDAC inhibition), cleaved PARP and cleaved caspase-3 (for apoptosis), and p-Histone H3 (a marker of mitotic arrest).
-
Rationale: Provides evidence of the downstream cellular consequences of target engagement.
-
Summary of Quantitative Data from Analogous Compounds
To provide context for expected results, the following table summarizes reported activity for structurally related compounds.
| Compound Class | Assay | Target Organism/Cell Line | Reported Potency (IC50 / MIC) | Reference |
| 2-Phenylquinoline-4-carboxamide | Antiproliferation | HCT116 (Colon Cancer) | 0.2 µM | [3] |
| 2-Phenylquinoline-4-carboxamide | Antiproliferation | SK-OV-3 (Ovarian Cancer) | 0.5 µM | [3] |
| 2-Phenylquinoline-4-carboxylic acid | HDAC3 Inhibition | HeLa Nuclear Extract | 24.45 µM | [6] |
| N-(5-nitrothiazolyl) carboxamide | MurA Inhibition | C. difficile Enzyme | 9.8 µM | [5] |
| N-(5-nitrothiazolyl) carboxamide | Antimicrobial | C. difficile (Clinical Isolates) | 0.125 - 1 µg/mL | [5] |
Conclusion and Future Directions
N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide is a molecule designed at the intersection of anticancer and antimicrobial pharmacophores. The available evidence strongly suggests its most probable mechanism of action in cancer cells is the inhibition of tubulin polymerization , leading to G2/M arrest and apoptosis. A secondary, but plausible, anticancer mechanism involves HDAC inhibition . In bacteria, the compound is hypothesized to act as a targeted inhibitor of the MurA enzyme , disrupting cell wall synthesis.
The experimental framework outlined in this guide provides a clear and robust path to validating these hypotheses. Successful elucidation of its primary mechanism(s) will be critical for guiding its further preclinical and clinical development, potentially establishing it as a novel dual-action therapeutic agent.
References
- MDPI. (2025, October 22). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.
- Sciforum. (2023, November 15). Identification of N-(5-Nitrothiazol-2-yl)-3-oxopyrazolidine- 4-carboxamide Derivative as a Potent Inhibitor of Clostridioides difficile.
- PMC. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
- Advanced Journal of Chemistry, Section A. (2025, August 15). Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors.
- Brieflands. (2017, January 30). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity.
- Semantic Scholar. (2018, January 11). Research Article Thiadiazoline- and Pyrazoline-Based Carboxamides and Carbothioamides: Synthesis and Inhibition against Nitric Oxide Synthase.
- Google Patents. US3950351A - New derivatives of 2-benzamido-5-nitro thiazoles.
- PubMed. (2017, November 1). Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors.
- ACS Publications. (2021, March 12). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry.
- ScienceDirect. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents.
- ResearchGate. (2025, August 8). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
- RSC Publishing. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors.
- ScienceDirect. Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones.
- PMC. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis.
- Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3950351A - New derivatives of 2-benzamido-5-nitro thiazoles - Google Patents [patents.google.com]
- 5. sciforum.net [sciforum.net]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
